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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational antiarrhythmic

agent AZD-1305, with a specific focus on its mechanism of action and efficacy in the

suppression of atrial fibrillation (AF). AZD-1305, a combined ion channel blocker, was

developed for the management of AF, demonstrating atrial-predominant electrophysiological

effects.[1][2] Despite its potential, the development program for AZD-1305 was ultimately

discontinued due to an unfavorable benefit-risk profile, primarily related to QT prolongation and

instances of Torsades de Pointes (TdP).[3][4] This document collates key preclinical and

clinical findings to serve as a detailed resource for the scientific community.

Core Mechanism of Action: Multi-Ion Channel
Blockade
AZD-1305 exerts its antiarrhythmic effects by blocking several key cardiac ion channels. In

vitro studies have identified it as a potent blocker of the rapid component of the delayed

rectifier potassium current (IKr), the L-type calcium current (ICaL), and the inward sodium

current (INa).[5][6] This multi-channel blockade contributes to its functional effects on action

potential duration (APD), refractoriness, and conduction.[6]

The primary mechanism involves the prolongation of the action potential duration, a

characteristic of Class III antiarrhythmic agents, by blocking the hERG potassium channel

responsible for the IKr current.[5] This leads to an increased refractory period in both atria and
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ventricles.[5] Additionally, AZD-1305 attenuates both the peak (INapeak) and late (INalate)

sodium currents, with a more potent inhibition of the late current.[5] The blockade of the late

sodium current is thought to counteract the proarrhythmic potential of IKr blockade by

preventing excessive APD prolongation and instability.[5][7][8]

Signaling Pathway of AZD-1305's Cellular Effects

Cardiac Ion Channels Electrophysiological Consequences
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Caption: Mechanism of action of AZD-1305.

Quantitative Data Summary
The following tables summarize the quantitative data on the ion channel blocking potency and

electrophysiological effects of AZD-1305 from various preclinical and clinical studies.

Table 1: In Vitro Ion Channel Blocking Potency of AZD-
1305
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Ion Current IC50 Value (μM) Cell Type Reference

INalate 4.3 Dog Cardiomyocytes [7][8]

INapeak 66 Dog Cardiomyocytes [7][8]

hERG (IKr)
Not explicitly stated in

provided text
CHO cells [7]

L-type Calcium (ICaL)
Not explicitly stated in

provided text
Not specified [6][9]

hNav1.5 (INa)
Not explicitly stated in

provided text
Not specified [9]

Table 2: Electrophysiological Effects of AZD-1305 in
Preclinical Models
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Parameter Species Preparation
Concentrati
on

Effect Reference

Vmax

Reduction

(Atria)

Dog
Isolated

Myocytes
3 μM -51 ± 10% [1][2]

Vmax

Reduction

(Ventricles)

Dog
Isolated

Myocytes
3 μM -31 ± 23% [1][2]

APD90

Prolongation

(Atria - Crista

Terminalis)

Dog

Coronary-

Perfused

Preparations

3.0 μM

From 224 ±

12 to 298 ±

30 ms

[1]

APD90

Prolongation

(Atria -

Pectinate

Muscle)

Dog

Coronary-

Perfused

Preparations

3.0 μM

From 205 ± 8

to 283 ± 17

ms

[1]

APD90

Prolongation

(Ventricles -

M cell region)

Dog

Coronary-

Perfused

Preparations

3.0 μM

From 167 ±

14 to 209 ±

14 ms

[1]

APD90

Prolongation

(Ventricles -

Epicardium)

Dog

Coronary-

Perfused

Preparations

3.0 μM

From 148 ±

12 to 191 ±

24 ms

[1]

QT Interval

Prolongation
Rabbit

In vivo

(Methoxamin

e-sensitized)

Not specified

From 145 ± 8

to 196 ± 18

ms

[9]

QT Interval

Shortening

(Post-

Dofetilide

TdP)

Rabbit In vivo Not specified

From 275 ±

25 to 216 ± 9

ms

[9]
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QT Interval

Prolongation
Dog

In vivo

(Chronic AV

block)

Not specified

From 535 ±

28 to 747 ±

36 ms

[10]

Table 3: Electrophysiological Effects of AZD-1305 in
Humans (Phase II Clinical Trial)

Parameter Dose Group
Mean Increase
(milliseconds)

Reference

Left Atrial Effective

Refractory Period

(LAERP)

3 55 [11]

Right Atrial Effective

Refractory Period

(RAERP)

3 84 [11]

Right Ventricular

Effective Refractory

Period (RVERP)

3 59 [11]

Paced QT Interval 3 70 [11]

Table 4: Clinical Efficacy of Intravenous AZD-1305 for
Atrial Fibrillation Conversion

Dose Rate
(mg/h)

Conversion
Rate

Placebo
Conversion
Rate

P-value vs.
Placebo

Reference

50 8% (2 of 26) 0% (0 of 43) 0.14 [4]

100 18% (8 of 45) 0% (0 of 43) 0.006 [4]

130 38% (17 of 45) 0% (0 of 43) < 0.001 [4]

180 50% (6 of 12) 0% (0 of 43) < 0.001 [4]
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Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are summaries of the experimental protocols from key studies on AZD-1305.

In Vitro Electrophysiology in Canine Myocytes
Objective: To determine the effects of AZD-1305 on atrial and ventricular electrophysiology.

Animal Model: Anesthetized dogs.[1][2]

Preparations:

Isolated atrial and ventricular myocytes for whole-cell patch-clamp studies.[1][2]

Coronary-perfused right atria for studying AF induction and termination.[1][2]

Techniques:

Whole-cell patch-clamp: Used to measure fast sodium current (INa) and the maximum

rate of rise of the action potential upstroke (Vmax).[1][2]

Microelectrode recordings: Utilized in coronary-perfused preparations to measure action

potential duration (APD) and effective refractory period (ERP).[1]

Protocol:

Myocytes were isolated from canine atria and ventricles.

Whole-cell patch-clamp technique was employed to record ionic currents and action

potentials.

AZD-1305 was applied at various concentrations (e.g., 3 μM) to assess its effect on INa

and Vmax at a specified cycle length (e.g., 500 ms).[1][2]

In separate experiments, coronary-perfused right atrial preparations were used.

Persistent acetylcholine-mediated AF was induced, and the ability of AZD-1305 to prevent

induction or terminate existing AF was evaluated.[1][2]
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In Vivo Electrophysiology in Anesthetized Dogs
Objective: To assess the in vivo electrophysiological and hemodynamic effects of AZD-1305.

Animal Model: Anesthetized dogs.[1]

Protocol:

AZD-1305 was infused to achieve two different pseudo steady-state plasma

concentrations (low dose: ~1.0-1.2 μM; high dose: ~3.1-4.4 μM).[1]

Electrophysiological and hemodynamic variables were recorded before and after drug

infusion.

Parameters measured included heart rate, mean arterial blood pressure, action potential

duration, effective refractory period, diastolic threshold of excitation, and conduction time

in both atria and ventricles.[1]

Clinical Electrophysiology Study in Atrial Flutter
Patients

Objective: To assess the cardiac electrophysiological and hemodynamic effects of

intravenous AZD-1305 in humans.

Study Population: Patients who had undergone successful catheter ablation of atrial flutter.

[11]

Study Design: Randomized, placebo-controlled study with four ascending dose groups of

AZD-1305 (n=38) versus placebo (n=12).[11]

Protocol:

Electrophysiological and hemodynamic measurements were performed before the

infusion.

Patients received either AZD-1305 or placebo via intravenous infusion.

Measurements were repeated commencing 20 minutes after the start of the infusion.[11]
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Primary outcome measure was the change in the left atrial effective refractory period

(LAERP).[11][12]

Secondary outcome measures included right atrial and ventricular effective refractory

periods (RAERP, VERP), and other electrocardiographic variables.[11][12]

Experimental Workflow for Clinical Trial of AF
Conversion
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Treatment Arms

Patients with AF
(3 hours to 3 months duration)

Randomization (3:1)

IV Infusion of AZD-1305
(Max 30 min)

Ascending Dose Groups:
50, 100, 130, 180 mg/h

AZD-1305

IV Infusion of Placebo
(Max 30 min)

Placebo

Primary Efficacy Endpoint:
Conversion to Sinus Rhythm

within 90 minutes

Post-infusion Monitoring

DC Cardioversion for
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Caption: Workflow of the clinical trial for AF conversion.

Conclusion
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AZD-1305 is a multi-ion channel blocker that demonstrated efficacy in converting atrial

fibrillation to sinus rhythm and exhibited atrial-predominant electrophysiological actions.[1][2][4]

Its mechanism, involving the blockade of IKr, INa, and ICaL, leads to a prolongation of the

action potential duration and effective refractory period, particularly in atrial tissue.[1][5] While

preclinical studies suggested a potentially low proarrhythmic profile due to its combined ion

channel effects, clinical trials revealed a dose-dependent increase in QT interval and the

occurrence of Torsades de Pointes, which ultimately led to the discontinuation of its

development.[3][4][9] The comprehensive data gathered from the investigation of AZD-1305
provides valuable insights into the complexities of developing antiarrhythmic drugs and the

intricate balance between efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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